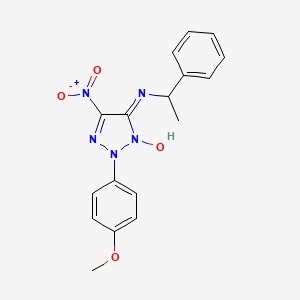![molecular formula C16H16BrN3OS B4197815 3-amino-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone hydrobromide](/img/structure/B4197815.png)
3-amino-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone hydrobromide
Overview
Description
3-amino-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone hydrobromide is a chemical compound that belongs to the quinazolinone family. It has a molecular formula of C18H18N2OS.HBr and a molecular weight of 398.3 g/mol. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug development, and organic synthesis.
Mechanism of Action
The mechanism of action of 3-amino-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone hydrobromide is not fully understood. However, it has been suggested that the compound exerts its biological activity by inhibiting specific enzymes or signaling pathways that are involved in the growth and proliferation of cancer cells or the replication of viruses.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and modulate the activity of specific enzymes involved in the regulation of cellular processes such as DNA replication and repair.
Advantages and Limitations for Lab Experiments
The advantages of using 3-amino-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone hydrobromide in lab experiments include its ease of synthesis, stability, and potency. The compound has also been found to exhibit low toxicity in vitro and in vivo models. However, the limitations of using this compound include its poor solubility in water and its limited bioavailability.
Future Directions
There are several future directions for the research on 3-amino-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone hydrobromide. These include:
1. Investigating the structure-activity relationship of this compound and its analogs to identify more potent and selective compounds for specific biological targets.
2. Studying the pharmacokinetics and pharmacodynamics of this compound in animal models to determine its efficacy and safety for use in humans.
3. Developing novel drug delivery systems to improve the bioavailability and solubility of this compound.
4. Exploring the potential applications of this compound in other fields such as material science and organic synthesis.
Conclusion
This compound is a promising compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry, drug development, and organic synthesis. The compound has been found to exhibit a wide range of biological activities such as anti-inflammatory, anti-cancer, and anti-viral activities. Further research is needed to fully understand the mechanism of action of this compound and to develop more potent and selective analogs for specific biological targets.
Scientific Research Applications
3-amino-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone hydrobromide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities such as anti-inflammatory, anti-cancer, and anti-viral activities. The compound has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer cells. It has also been reported to possess potent anti-viral activity against the hepatitis C virus.
properties
IUPAC Name |
3-amino-2-(2-phenylethylsulfanyl)quinazolin-4-one;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS.BrH/c17-19-15(20)13-8-4-5-9-14(13)18-16(19)21-11-10-12-6-2-1-3-7-12;/h1-9H,10-11,17H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNPWECKCBLOTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NC3=CC=CC=C3C(=O)N2N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(7-{4-[(2-fluorobenzyl)oxy]phenyl}-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B4197740.png)
![N-(4-{[(2,6-dimethylphenyl)amino]sulfonyl}phenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4197742.png)
![N~2~-[4-(1-adamantyl)phenyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4197747.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methoxyphenyl)-3-piperidinecarboxamide](/img/structure/B4197754.png)
![4-chloro-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B4197762.png)
![ethyl 1-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-piperidinecarboxylate](/img/structure/B4197764.png)
![4-(acetylamino)phenyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate](/img/structure/B4197770.png)
![N-benzyl-1-[(4-chlorophenoxy)acetyl]-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine](/img/structure/B4197772.png)
![6-chloro-4-(3,4,5-trimethoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4197778.png)

![1-[2-(4-chlorophenyl)-5-nitro-3-oxido-2H-1,2,3-triazol-4-yl]-4-methylpiperidine](/img/structure/B4197792.png)


![1-(2-butoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4197819.png)